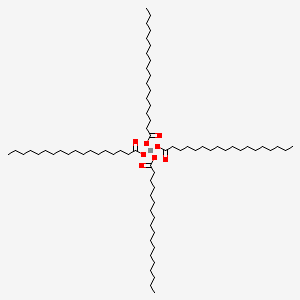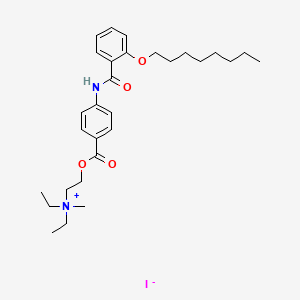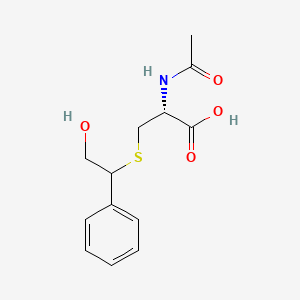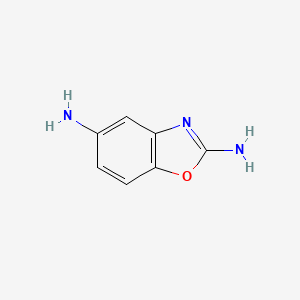
Tin stearate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is classified as a metallic soap, which is a metal derivative of a fatty acid, specifically stearic acid . Tin stearate appears as colorless (white) crystals and is insoluble in water . It is widely used in various industries due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Tin stearate can be synthesized by reacting tin salts with stearic acid. One common method involves the direct reaction between tin and molten stearic acid under a nitrogen atmosphere at elevated temperatures (around 260°C) for several hours . This process results in the formation of this compound without the need for additional organic solvents.
Industrial Production Methods: In industrial settings, this compound is often produced by reacting tin(II) chloride with sodium stearate in an aqueous medium. The reaction typically occurs at elevated temperatures, and the resulting this compound precipitates out of the solution. The product is then filtered, washed, and dried to obtain the final compound.
Chemical Reactions Analysis
Types of Reactions: Tin stearate undergoes various chemical reactions, including:
Oxidation and Reduction: Tin ions (Sn²⁺ and Sn⁴⁺) can participate in oxidation and reduction reactions, forming different tin compounds.
Common Reagents and Conditions:
Sodium Hydroxide: Used in hydrolysis reactions to form tin(II) chloride.
Hydrochloric Acid: Also used in hydrolysis reactions to form tin(II) chloride hydroxide.
Major Products Formed:
Tin(II) Chloride: Formed during hydrolysis reactions.
Tin(II) Chloride Hydroxide: Another product of hydrolysis reactions.
Scientific Research Applications
Tin stearate has a wide range of applications in scientific research and various industries:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Employed in the preparation of biological samples for electron microscopy.
Medicine: Utilized as a stabilizer in pharmaceutical formulations.
Industry: Acts as a thickener, film-forming polymer, and release agent in the cosmetics and pharmaceuticals industries.
Mechanism of Action
The mechanism of action of tin stearate involves its interaction with various molecular targets and pathways. In catalytic applications, this compound acts as a Lewis acid, facilitating the formation of reactive intermediates in organic reactions. In biological applications, it can interact with cellular components, aiding in the preparation and stabilization of samples for microscopy.
Comparison with Similar Compounds
Tin stearate is part of a broader class of compounds known as metallic stearates, which include derivatives of stearic acid with different metal cations. Some similar compounds include:
Calcium Stearate: Used as a stabilizer and lubricant in plastics and rubber.
Zinc Stearate: Employed as a release agent and lubricant in the rubber and plastics industries.
Magnesium Stearate: Commonly used as a lubricant in pharmaceutical tablet formulations.
Uniqueness of this compound: this compound is unique due to its specific catalytic properties and its ability to form stable complexes with various organic molecules. Its applications in the production of ITO nanocrystals and its role as a thickener and film-forming agent in cosmetics and pharmaceuticals set it apart from other metallic stearates.
Properties
CAS No. |
7637-13-0 |
|---|---|
Molecular Formula |
C18H36O2Sn |
Molecular Weight |
403.2 g/mol |
IUPAC Name |
octadecanoate;tin(4+) |
InChI |
InChI=1S/C18H36O2.Sn/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2-17H2,1H3,(H,19,20); |
InChI Key |
JIVYAYWWEQOVRW-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].[Sn+4] |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)O.[Sn] |
Key on ui other cas no. |
7637-13-0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2-[8-Isopropyl-6-methylbicyclo[2.2.2]oct-5-en-2-yl]-1,3-dioxolane](/img/structure/B1605375.png)






